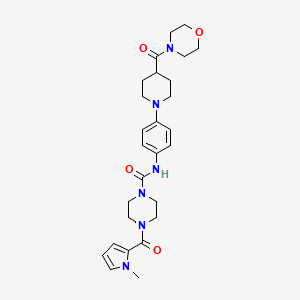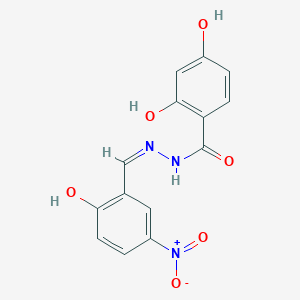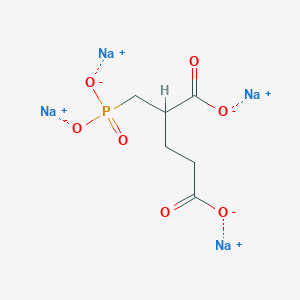
Prolyldiketopiperazine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolyldiketopiperazine B is a proline-based diketopiperazine.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects in Brain Injury
Prolyldiketopiperazine B, as part of the diketopiperazine family, shows significant neuroprotective effects. For example, a study described the neuroprotective properties of an endogenous diketopiperazine, cyclo-glycyl-proline, in rats with hypoxic-ischemic brain injury. An analogue, cyclo-L-glycyl-L-2-allylproline (NNZ 2591), was developed for improved bioavailability and showed potent long-term protective effects, suggesting its utility in the treatment of ischemic brain injury and other neurological conditions requiring chronic intervention (Guan et al., 2007).
Precursor to Peptide-Type Alkaloids
Research on ergot fungi has shown that prolyldiketopiperazines correspond to peptide portions of peptide-type alkaloids. This suggests their role as precursors in the biogenesis of these alkaloids, as evidenced in studies on ergot fungus capable of producing peptide-type alkaloids (Fukuhara et al., 2008).
Plant Stress Resistance
Prolyldiketopiperazines may also play a role in plant biology. While not directly linked to prolyldiketopiperazine B, research on plant osmolytes like glycine betaine and proline highlights the significance of similar compounds in improving plant abiotic stress resistance (Ashraf & Foolad, 2007).
Antimicrobial and Biofilm Inhibiting Properties
Diketopiperazines, including prolyldiketopiperazine B, have been identified as having antimicrobial activities and the potential to inhibit biofilms. Their unique chemical structure allows them to interact with microbial communication systems, offering new avenues for controlling infections (de Carvalho & Abraham, 2012).
Development of Therapeutics
Prolyldiketopiperazines serve as a basis for developing novel therapeutic agents. For example, NNZ-2591, derived from a diketopiperazine, has been studied for its neuroprotective and neurotrophic actions in a Parkinson's disease model (Krishnamurthi et al., 2009).
Eigenschaften
CAS-Nummer |
62835-71-6 |
|---|---|
Produktname |
Prolyldiketopiperazine B |
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.3 |
IUPAC-Name |
(3S,8aR)-3-isopentylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)5-6-9-12(16)14-7-3-4-10(14)11(15)13-9/h8-10H,3-7H2,1-2H3,(H,13,15)/t9-,10+/m0/s1 |
InChI-Schlüssel |
IGZIEGLOLSUNTO-VHSXEESVSA-N |
SMILES |
O=C(N[C@H]1CCC(C)C)[C@](CCC2)([H])N2C1=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Prolyldiketopiperazine B; L-Homoleucyl-D-proline lactam; Homoleucyl-D-proline lactam, L-; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)
![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)
